Menaquinone-4-carboxylic Acid
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Overview
Description
Menaquinone-4-carboxylic Acid is a derivative of menaquinone, which is a type of vitamin K2 Menaquinones are essential for various physiological processes, including blood coagulation, bone metabolism, and cardiovascular health
Preparation Methods
Synthetic Routes and Reaction Conditions
Menaquinone-4-carboxylic Acid can be synthesized through several methods. One common approach involves the carboxylation of menaquinone-4. This process typically requires the use of a Grignard reagent followed by carboxylation . Another method involves the hydrolysis of nitriles to form carboxylic acids .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using specific bacterial strains. These bacteria are capable of converting precursors into the desired compound through a series of enzymatic reactions .
Chemical Reactions Analysis
Types of Reactions
Menaquinone-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) are often employed.
Substitution: Acid chlorides and anhydrides are used in substitution reactions.
Major Products
The major products formed from these reactions include hydroquinone derivatives, esters, and other substituted compounds .
Scientific Research Applications
Menaquinone-4-carboxylic Acid has a wide range of scientific research applications:
Mechanism of Action
Menaquinone-4-carboxylic Acid exerts its effects by participating in electron transport chains and acting as a cofactor for various enzymes. Additionally, it exhibits anti-inflammatory activity by suppressing the NF-κB pathway and has an inhibitory effect on arteriosclerosis .
Comparison with Similar Compounds
Similar Compounds
Menaquinone-7: Another form of vitamin K2 with a longer isoprene side chain.
Menaquinone-9: Similar to Menaquinone-4 but with a longer side chain.
Phylloquinone (Vitamin K1): A different form of vitamin K found in green plants.
Uniqueness
Menaquinone-4-carboxylic Acid is unique due to its specific binding affinity to the PXR receptor and its distinct role in regulating gene transcription related to bone metabolism . Its shorter isoprene side chain compared to other menaquinones also influences its bioavailability and physiological effects .
Properties
Molecular Formula |
C31H38O4 |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
(2E,6E,10E,14E)-2,6,10,14-tetramethyl-16-(3-methyl-1,4-dioxonaphthalen-2-yl)hexadeca-2,6,10,14-tetraenoic acid |
InChI |
InChI=1S/C31H38O4/c1-21(11-8-12-22(2)15-10-16-24(4)31(34)35)13-9-14-23(3)19-20-26-25(5)29(32)27-17-6-7-18-28(27)30(26)33/h6-7,12-13,16-19H,8-11,14-15,20H2,1-5H3,(H,34,35)/b21-13+,22-12+,23-19+,24-16+ |
InChI Key |
UYLKJIDCJOUGLL-ZGAULBRSSA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C(=O)O |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C(=O)O |
Origin of Product |
United States |
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